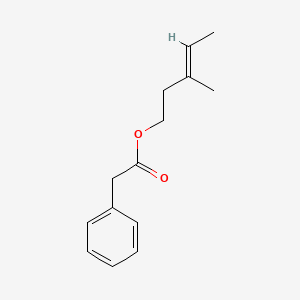

3-Methylpent-3-enyl phenylacetate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

65416-23-1 |

|---|---|

Molecular Formula |

C14H18O2 |

Molecular Weight |

218.29 g/mol |

IUPAC Name |

[(E)-3-methylpent-3-enyl] 2-phenylacetate |

InChI |

InChI=1S/C14H18O2/c1-3-12(2)9-10-16-14(15)11-13-7-5-4-6-8-13/h3-8H,9-11H2,1-2H3/b12-3+ |

InChI Key |

ZSWBBBXEPCSQNE-KGVSQERTSA-N |

Isomeric SMILES |

C/C=C(\C)/CCOC(=O)CC1=CC=CC=C1 |

Canonical SMILES |

CC=C(C)CCOC(=O)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization of 3 Methylpent 3 Enyl Phenylacetate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. However, no experimental NMR data for 3-Methylpent-3-enyl phenylacetate (B1230308) has been found. The following sections outline the type of information that would be obtained from such analyses.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A ¹H NMR spectrum of 3-Methylpent-3-enyl phenylacetate would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, the integration values would correspond to the number of protons for each signal, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, as described by the n+1 rule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Similarly, a ¹³C NMR spectrum would provide a peak for each unique carbon atom in this compound. The chemical shifts of these signals would be characteristic of the different carbon types present, such as those in the phenyl ring, the ester carbonyl group, the alkene, and the alkyl portions of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are powerful tools for establishing connectivity within a molecule.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, helping to piece together the fragments of the molecule.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms (¹H-¹³C), definitively assigning protons to their attached carbons.

Mass Spectrometry (MS) for Molecular Information

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This would allow for the unambiguous determination of its molecular formula.

Fragmentation Pattern Analysis

Analysis of the fragmentation pattern in the mass spectrum would provide valuable structural information. Characteristic fragments for the phenylacetyl group and the 3-methylpent-3-enyl moiety would be expected. The way the molecule breaks apart upon ionization can help to confirm the connectivity of these two parts.

Hyphenated Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In the case of this compound, which is expected to be a liquid with a characteristic odor, GC is an ideal separation method. ontosight.ai The gas chromatograph separates the compound from any impurities based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which ionizes the molecules and fragments them in a reproducible manner.

The resulting mass spectrum is a unique fingerprint of the molecule, showing the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. For this compound (C₁₄H₁₈O₂), the molecular weight is 218.29 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 218.

Key fragmentation patterns for esters often involve cleavage at the ester linkage. For this compound, characteristic fragments would likely include:

A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), which is a common and stable fragment from compounds containing a benzyl (B1604629) group.

A peak corresponding to the phenylacetyl group ([C₆H₅CH₂CO]⁺) or related fragments.

Fragments arising from the cleavage of the 3-methylpent-3-enyl group.

Liquid Chromatography-Mass Spectrometry (LC-MS):

For less volatile or thermally labile compounds, LC-MS is the hyphenated technique of choice. While this compound is likely amenable to GC-MS, LC-MS can also be a valuable tool, particularly for analyzing potential non-volatile impurities or degradation products. In LC-MS, the compound is separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer, typically using a gentler ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

An LC-MS analysis of phenylacetate-related compounds has been successfully performed using a reverse-phase column and a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity. nih.govnih.gov A similar approach could be optimized for this compound. The use of tandem mass spectrometry (LC-MS/MS) would allow for selected reaction monitoring (SRM), providing high specificity and low detection limits. nih.gov

| Technique | Application for this compound | Expected Key Findings |

| GC-MS | Identification and purity assessment of the volatile ester. | Molecular ion peak at m/z 218; Characteristic fragment ions (e.g., m/z 91 for tropylium ion). |

| LC-MS/MS | Analysis of the ester and potential non-volatile impurities or degradation products. | Protonated molecule [M+H]⁺ at m/z 219; Specific parent-daughter ion transitions for targeted analysis. |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are powerful for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum would be expected to show several key absorption bands.

Based on the structure, the following characteristic peaks can be predicted:

C=O Stretch (Ester): A strong, sharp absorption band typically in the region of 1750-1735 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an ester. The IR spectrum of a similar compound, pentyl phenylacetate, shows a strong carbonyl peak. nist.gov

C-O Stretch (Ester): Two distinct C-O stretching vibrations are expected for the ester group, typically in the range of 1300-1000 cm⁻¹.

Aromatic C-H Stretch: Absorption bands for the stretching of C-H bonds on the phenyl ring, typically appearing just above 3000 cm⁻¹.

Aromatic C=C Stretch: A series of absorptions in the 1600-1450 cm⁻¹ region, characteristic of the phenyl ring.

Alkenyl C=C Stretch: A medium intensity band around 1670-1640 cm⁻¹ due to the carbon-carbon double bond in the 3-methylpent-3-enyl group.

Aliphatic C-H Stretch: Absorptions below 3000 cm⁻¹ corresponding to the C-H bonds of the methyl and methylene (B1212753) groups in the pentenyl chain.

| Functional Group | **Predicted IR Absorption Range (cm⁻¹) ** |

| Ester C=O Stretch | 1750-1735 |

| Ester C-O Stretch | 1300-1000 |

| Aromatic C-H Stretch | >3000 |

| Aromatic C=C Stretch | 1600-1450 |

| Alkenyl C=C Stretch | 1670-1640 |

| Aliphatic C-H Stretch | <3000 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for identifying:

C=C Stretch (Alkenyl and Aromatic): The carbon-carbon double bonds of the phenyl ring and the pentenyl chain would give rise to strong Raman signals. Studies on similar alkenyl ethers have shown that the position and intensity of the ν(C=C) stretching band can provide information about the substitution pattern of the double bond. researchgate.net

Electronic Spectroscopy for Conjugated Systems

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. The phenyl group in this compound contains a conjugated system of π-electrons.

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the phenylacetyl chromophore. Typically, benzene (B151609) and its simple derivatives exhibit a strong absorption band (the E2-band) around 200-210 nm and a weaker, fine-structured band (the B-band) in the region of 240-270 nm. The presence of the ester group may cause a slight shift in the position and intensity of these bands. The isolated double bond in the 3-methylpent-3-enyl group is not in conjugation with the phenyl ring and would therefore be expected to have a π → π* transition at a much shorter wavelength, likely below the typical measurement range of many UV-Vis spectrophotometers.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Preparative Chromatography: For purification on a larger scale, preparative column chromatography is a common method. Silica (B1680970) gel would likely be a suitable stationary phase, and a solvent system of increasing polarity (e.g., a gradient of ethyl acetate (B1210297) in hexane) would be used to elute the desired compound from the column, separating it from starting materials and byproducts.

Analytical Chromatography: For purity assessment, high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary methods.

HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase such as a mixture of acetonitrile (B52724) and water, could be developed to assess the purity of this compound. A UV detector set to a wavelength where the phenylacetyl chromophore absorbs would be suitable for detection. The purity would be determined by the area percentage of the main peak in the chromatogram. Methods for analyzing related phenylacetic acid derivatives have been developed, demonstrating the feasibility of this approach. nih.gov

GC: As mentioned earlier, GC with a flame ionization detector (FID) is an excellent method for determining the purity of volatile compounds. The area percentage of the peak corresponding to this compound relative to the total area of all peaks provides a measure of its purity.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. In GC, a sample is vaporized and injected into a chromatographic column, where it is separated based on its differential partitioning between a stationary phase and a mobile gas phase.

Research Findings: The analysis of phenylacetate esters is commonly performed using a GC system equipped with a flame ionization detector (FID) or a mass spectrometer (MS). For this compound, a non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a (5%-phenyl)-methylpolysiloxane stationary phase, would be suitable. The retention time of the compound would be influenced by its volatility and interaction with the stationary phase.

A hypothetical GC analysis of a sample containing this compound might yield the following results:

| Parameter | Value |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Retention Time | 12-15 minutes |

This data is illustrative and based on typical GC parameters for similar aromatic esters.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile technique for the separation, identification, and quantification of compounds that are not sufficiently volatile for GC. For this compound, reversed-phase HPLC would be the method of choice.

Research Findings: In a reversed-phase HPLC system, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The separation of this compound would be achieved by optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727). Detection is commonly performed using a UV detector, as the phenyl group in the molecule absorbs UV light.

A representative HPLC method for the analysis of this compound could be as follows:

| Parameter | Value |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV at 254 nm |

| Expected Retention Time | 5-7 minutes |

This data is illustrative and based on typical HPLC parameters for phenylacetate esters.

Thin-Layer Chromatography (TLC)

Thin-layer chromatography is a simple, rapid, and inexpensive technique used for the separation and qualitative analysis of compounds. It is often used to monitor the progress of a chemical reaction or to determine the purity of a substance.

Research Findings: For the analysis of this compound, a silica gel plate would be used as the stationary phase, and a mixture of non-polar and moderately polar solvents, such as hexane (B92381) and ethyl acetate, would serve as the mobile phase. The compound, being relatively non-polar, would travel up the plate with the solvent front. Visualization of the spot can be achieved under UV light (due to the phenyl ring) or by staining with a suitable reagent like potassium permanganate. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property under specific conditions.

A typical TLC analysis might be represented by the following:

| Parameter | Value |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (8:2, v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf Value | 0.6 - 0.7 |

This data is illustrative and based on typical TLC conditions for similar esters.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the elemental composition of a compound, which in turn allows for the determination of its empirical formula. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₁₈O₂.

Research Findings: The molecular formula of this compound is C₁₄H₁₈O₂. The molar mass of this compound is 218.29 g/mol . webqc.orgnih.gov The expected elemental composition would be:

| Element | Theoretical Percentage (%) |

| Carbon (C) | 77.03% |

| Hydrogen (H) | 8.31% |

| Oxygen (O) | 14.66% |

Experimental data from an elemental analyzer for a pure sample of the compound should closely match these theoretical values, confirming the empirical formula.

X-ray Crystallography for Solid-State Structure (if applicable to derivatives)

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. While this compound is a liquid at room temperature, it is conceivable that a suitable solid derivative could be synthesized for X-ray diffraction studies.

Research Findings: There are no specific X-ray crystallography studies reported for derivatives of this compound in the available literature. However, the general methodology for such an analysis would involve the following steps:

Synthesis of a solid derivative: A suitable crystalline derivative of this compound would need to be prepared. This could potentially be achieved by introducing functional groups that promote crystallization.

Crystal Growth: Single crystals of the derivative suitable for X-ray diffraction would need to be grown.

Data Collection: The crystal would be mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is then collected.

Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

While no specific data exists for this compound derivatives, studies on other phenylacetate derivatives have been conducted. For example, the crystal structure of the transcriptional repressor PaaX, which binds to a derivative of phenylacetic acid, has been determined. nih.gov This highlights the applicability of the technique to related molecules.

Mechanistic Investigations of Reactions Involving 3 Methylpent 3 Enyl Phenylacetate

Reaction Mechanism Studies of Esterification

The synthesis of 3-methylpent-3-enyl phenylacetate (B1230308) is achieved through esterification, typically the Fischer-Speier esterification, which involves the reaction of phenylacetic acid with 3-methylpent-3-enol in the presence of an acid catalyst. ontosight.ai This reaction is a reversible process, and its mechanism is a well-documented example of nucleophilic acyl substitution. chemistrysteps.commasterorganicchemistry.com

The Fischer esterification mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of phenylacetic acid by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. libretexts.org

Nucleophilic Attack by the Alcohol: The oxygen atom of the 3-methylpent-3-enol acts as a nucleophile and attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate. chemistrysteps.com

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups of the tetrahedral intermediate. This converts a hydroxyl group into a good leaving group (water). masterorganicchemistry.com

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group pushes down to reform the carbonyl double bond, leading to the elimination of a water molecule and the formation of a protonated ester. masterorganicchemistry.com

Deprotonation: In the final step, a weak base (such as a water molecule or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, 3-methylpent-3-enyl phenylacetate. chemistrysteps.com

The equilibrium of the Fischer esterification can be shifted towards the product side by using an excess of the alcohol (3-methylpent-3-enol) or by removing water as it is formed, in accordance with Le Châtelier's principle. masterorganicchemistry.comlibretexts.org

Hydrolytic Pathways of Phenylacetate Esters

Hydrolysis, the cleavage of the ester bond by reaction with water, is a fundamental reaction of this compound. This process can be catalyzed by either acid or base, each following a distinct mechanistic pathway.

The acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification. masterorganicchemistry.com The mechanism involves the same tetrahedral intermediate but proceeds in the opposite direction.

The steps are as follows:

Protonation of the Carbonyl Oxygen: The ester's carbonyl oxygen is protonated by an acid catalyst (e.g., H₃O⁺), enhancing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the alkoxy group (-O-R), converting it into a good leaving group (3-methylpent-3-enol).

Elimination of the Alcohol: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the alcohol.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to give phenylacetic acid and regenerate the acid catalyst.

The reaction is reversible, and an equilibrium is established between the ester, water, carboxylic acid, and alcohol.

Base-catalyzed hydrolysis, also known as saponification, is an irreversible process for phenylacetate esters. The reaction is typically first order in both the ester and the hydroxide (B78521) ion. The generally accepted mechanism for the alkaline hydrolysis of most esters is the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism.

The BAC2 mechanism involves:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.

Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the C-O π bond is reformed, resulting in the expulsion of the alkoxide leaving group (3-methylpent-3-en-1-oxide).

It is important to note that for some phenylacetate esters, an alternative E1cB (Elimination, Unimolecular, conjugate Base) mechanism has been proposed, particularly with good leaving groups and electron-withdrawing substituents on the phenylacetic acid moiety. This pathway involves the initial removal of a proton from the α-carbon, followed by the elimination of the leaving group to form a ketene (B1206846) intermediate, which is then rapidly attacked by water.

Nucleophilic Acyl Substitution Reactions of this compound

Beyond hydrolysis, this compound can undergo other nucleophilic acyl substitution reactions where the 3-methylpent-3-enoxy group is replaced by another nucleophile. The general mechanism is an addition-elimination pathway, similar to hydrolysis.

The reactivity of the ester towards nucleophilic attack is influenced by the nature of the nucleophile and the stability of the leaving group. Stronger nucleophiles will react more readily. The 3-methylpent-3-enoxide anion is a moderately good leaving group.

Examples of nucleophilic acyl substitution reactions include:

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst results in the exchange of the alcohol moiety. For instance, reacting this compound with methanol (B129727) would yield methyl phenylacetate and 3-methylpent-3-enol.

Ammonolysis: Reaction with ammonia (B1221849) or amines yields phenylacetamide derivatives.

Reaction with Grignard Reagents: Treatment with Grignard reagents (R-MgX) leads to the formation of tertiary alcohols. The reaction proceeds through the initial formation of a ketone, which then reacts with a second equivalent of the Grignard reagent.

The general mechanism involves the nucleophilic addition of the incoming nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the 3-methylpent-3-enoxide leaving group to yield the new acyl compound.

Radical Reaction Pathways in Ester Chemistry Relevant to this compound

While ionic reactions are more common for esters, radical reactions can also occur under specific conditions, such as in the presence of radical initiators or upon exposure to high energy (e.g., UV light). The presence of an allylic system in the 3-methylpent-3-enyl group of the ester introduces potential sites for radical reactions.

The allylic C-H bonds in the 3-methylpent-3-enyl moiety are weaker than typical sp³ C-H bonds, making them susceptible to hydrogen atom abstraction by radicals. This would form a resonance-stabilized allylic radical. This radical could then participate in various propagation steps, such as addition to unsaturated bonds or reaction with other radical species.

Furthermore, radical reactions involving the phenylacetate portion are also conceivable. Phenyl radicals can be generated under certain conditions and can undergo reactions such as hydrogen abstraction or addition to aromatic systems.

While specific studies on the radical reactions of this compound are not prominent, the fundamental principles of radical chemistry suggest that the allylic functionality provides a handle for such transformations.

Kinetic and Thermodynamic Analysis of Ester Transformations

The rates of the reactions discussed above are influenced by several factors, including temperature, concentration of reactants and catalysts, and the solvent.

For the hydrolysis of phenylacetate esters, studies have shown that the reaction is typically first-order with respect to both the ester and the catalyst (acid or base). The rate constants for base-catalyzed hydrolysis are generally larger than for acid-catalyzed hydrolysis under similar conditions.

The table below presents representative kinetic data for the hydrolysis of phenyl acetate (B1210297), which can serve as a model for understanding the reactivity of this compound. It is expected that the larger and more sterically hindered 3-methylpent-3-enyl group might slightly decrease the reaction rate compared to the simple phenyl group in phenyl acetate, due to steric hindrance at the reaction center.

| Reaction Condition | Rate Constant (k) | Reference Compound |

| Base-Catalyzed Hydrolysis (pH ~6.3, 25°C) | Varies with exact pH and buffer | Phenyl Acetate |

| Acid-Catalyzed Hydrolysis (in water at 25°C) | Varies with acid concentration | Phenyl Acetate |

Note: Specific rate constants are highly dependent on the precise reaction conditions (pH, temperature, solvent, catalyst concentration) and are presented here for illustrative purposes based on general findings for phenylacetate esters.

Thermodynamically, the hydrolysis of esters is generally a favorable process, with a negative Gibbs free energy change (ΔG), especially in the case of base-catalyzed hydrolysis where the final deprotonation step is highly exergonic and drives the reaction to completion. Esterification, being the reverse reaction, has a corresponding positive ΔG and requires energy input or removal of products to proceed favorably.

In Vitro Biological Activity Screening of Phenylacetate Esters

In Vitro Antimicrobial Activity Studies

The antimicrobial potential of phenylacetate (B1230308) esters and their parent compound, phenylacetic acid, has been investigated against a range of microorganisms.

Antibacterial Screening Against Model Organisms

Phenylacetic acid (PAA), isolated from Bacillus megaterium L2, has demonstrated notable antibacterial activity against several plant pathogens. It showed more than 80% inhibition against Agrobacterium tumefaciens T-37, Erwinia carotovora EC-1, and Ralstonia solanacearum RS-2. nih.gov The mechanism of action against A. tumefaciens is believed to involve disruption of cell metabolism, inhibition of protein synthesis, and damage to cell membrane integrity. nih.gov

Hydrazide-hydrazones of phenylacetic acid have also been synthesized and tested for their antibacterial properties. Some of these derivatives exhibited significant activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com For instance, one derivative showed four times greater activity than the reference drug nitrofurantoin against an MRSA strain. mdpi.com

Studies on various phenolic acid alkyl esters have shown that their inhibitory activity is often higher than that of the parent acids. agriculturejournals.cz In general, Gram-negative bacteria have been found to be more susceptible to certain phenolic compound esters compared to Gram-positive bacteria. mdpi.com

Table 1: In Vitro Antibacterial Activity of Phenylacetic Acid Derivatives

| Compound/Derivative | Test Organism | Activity | Reference |

|---|---|---|---|

| Phenylacetic acid | Agrobacterium tumefaciens T-37, Erwinia carotovora EC-1, Ralstonia solanacearum RS-2 | >80% inhibition | nih.gov |

| Phenylacetic acid hydrazide-hydrazones | Methicillin-resistant Staphylococcus aureus (MRSA) | Higher activity than nitrofurantoin | mdpi.com |

| Phenolic compound esters | Gram-negative bacteria | Generally more susceptible than Gram-positive | mdpi.com |

Antifungal Activity Assessment

Phenylacetic acid and its sodium salt, sodium phenylacetate, isolated from Streptomyces humidus, have demonstrated significant in vitro antifungal activity. They completely inhibited the growth of Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, and Saccharomyces cerevisiae at concentrations ranging from 10 to 50 μg/ml. nih.gov Their efficacy in inhibiting spore germination and hyphal growth of P. capsici was comparable to the commercial fungicide metalaxyl. nih.gov

Furthermore, the antifungal activity of geranylated phenols and their phenylacetate derivatives has been evaluated against the plant pathogen Botrytis cinerea. The results indicated that the antifungal activity is dependent on the structure of the geranylphenols, with an increase in the number of methoxy groups enhancing the inhibitory effect. mdpi.com Acetylation of the hydroxyl group to form the phenylacetate ester led to a change in activity that was also dependent on the substitution pattern. mdpi.com Caffeic acid phenethyl ester (CAPE) has also shown fungicidal activity against drug-resistant Candida auris, with a complete reduction of viable cells observed after 4 hours of treatment. mdpi.com

Table 2: In Vitro Antifungal Activity of Phenylacetate-Related Compounds

| Compound | Test Organism | Activity | Reference |

|---|---|---|---|

| Phenylacetic acid and Sodium phenylacetate | Pythium ultimum, Phytophthora capsici, Rhizoctonia solani, Saccharomyces cerevisiae | Complete inhibition at 10-50 μg/ml | nih.gov |

| Geranylated phenylacetates | Botrytis cinerea | Activity dependent on methoxy group substitution | mdpi.com |

| Caffeic acid phenethyl ester (CAPE) | Candida auris | Fungicidal; complete reduction in viable cells | mdpi.com |

In Vitro Antioxidant Activity Evaluation

The antioxidant potential of phenylacetate esters is an area of active research. A study on phenethyl trifluoroacetate esters revealed a good antioxidant effect that was directly related to the degree of hydroxylation of the phenyl ring. mdpi.com The radical scavenging capacity of these esters was confirmed through in vitro assays such as ABTS and DPPH. mdpi.com

Similarly, the antioxidant properties of esters derived from phenolic compounds have been investigated. It was found that the antioxidant activity of hexanoic acid esters is influenced by the presence and position of the hydroxyl group in the aromatic ring. nih.gov For instance, an ester with a hydroxyl group in the ortho- position demonstrated higher antioxidant activity than one with a hydroxyl group in the para- position. nih.gov Tyrosol and its ester, tyrosyl acetate (B1210297), also exhibited significant antioxidant properties. mdpi.com

In Vitro Cytotoxicity Profiling in Non-Clinical Cell Lines

Phenylacetate and its derivatives have been investigated for their cytostatic and cytotoxic activities against various cancer cell lines. Phenylacetate has been shown to induce differentiation and growth inhibition in tumor cells. hmdb.ca Its derivatives have demonstrated cytostatic effects against tumor cell lines from prostatic carcinoma, glioblastomas, and malignant melanoma, with potency correlating with lipophilicity. nih.gov

Synthetic phenylacetamide derivatives have shown potent cytotoxic effects on cancer cell lines such as MDA-MB-468, PC12, and MCF7. tbzmed.ac.ir Some of these derivatives induced apoptosis in the tested cancer cells. tbzmed.ac.irtbzmed.ac.ir For example, one derivative demonstrated an IC50 value of 0.6±0.08 μM against MDA-MB-468 and PC-12 cells. tbzmed.ac.ir Another study on a 17-oxo-17a-aza-D-homo-5-androsten-3β-yl phenyl acetate derivative also reported significant antiproliferative activity. scholarsresearchlibrary.com

Table 3: In Vitro Cytotoxicity of Phenylacetate Derivatives

| Compound/Derivative | Cell Line | Effect | Reference |

|---|---|---|---|

| Phenylacetate derivatives | Prostatic carcinoma, glioblastoma, malignant melanoma | Cytostatic | nih.gov |

| Phenylacetamide derivatives | MDA-MB-468, PC12, MCF7 | Cytotoxic, pro-apoptotic | tbzmed.ac.irtbzmed.ac.ir |

| 17-oxo-17a-aza-D-homo-5-androsten-3β-yl phenyl acetate | Prostate cancer DU-145 | Antiproliferative | scholarsresearchlibrary.com |

Enzyme Inhibition Assays In Vitro

The interaction of phenylacetate and its derivatives with various enzymes has been a subject of study. Phenylacetate is known to inhibit protein prenylation, a critical process for malignant cell growth. nih.gov

In a study on carboxypeptidase A, indole-3-acetic acid, a compound with structural similarities to phenylacetic acid, acted as a noncompetitive or mixed inhibitor towards the hydrolysis of a peptide substrate. nih.gov N-benzoyl-L-phenylalanine, another related compound, was a competitive inhibitor. The study showed that both inhibitors could bind to the enzyme simultaneously, with the binding of one facilitating the binding of the other. nih.gov

The antibacterial mechanism of phenylacetic acid against A. tumefaciens involves the inhibition of key enzymes in the tricarboxylic acid cycle, namely malate dehydrogenase (MDH) and succinate dehydrogenase (SDH). nih.gov

Quorum-Sensing Inhibition Studies In Vitro

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Phenylacetic acid has been identified as a potent inhibitor of quorum sensing in Pseudomonas aeruginosa PAO1. At a concentration of 200 μg ml-1, PAA significantly reduced the production of QS-dependent virulence factors, including pyocyanin, exopolysaccharide, protease, and elastase. nih.govresearchgate.net PAA-treated P. aeruginosa also exhibited reduced swimming motility. nih.gov Importantly, at the concentration that inhibits QS, PAA did not inhibit the growth of the bacteria, suggesting it acts as an antipathogenic rather than an antibiotic agent. nih.gov This interference with QS presents a promising strategy for controlling bacterial infections without exerting selective pressure that leads to resistance. frontiersin.org

Structure-Activity Relationship (SAR) Analysis Based on In Vitro Data

The analysis of structure-activity relationships (SAR) for phenylacetate esters provides valuable insights for the development of more potent and selective therapeutic agents. A key factor that has been consistently correlated with the biological activity of these compounds is lipophilicity.

In the context of anticancer activity, a direct correlation has been observed between the lipophilicity of phenylacetate derivatives and their potency. nih.gov Increased lipophilicity often leads to enhanced cytostatic activity against various tumor cell lines, including those from prostatic carcinoma, glioblastomas, and malignant melanoma. nih.gov This relationship is thought to be linked to the ability of the compounds to penetrate cell membranes and inhibit protein prenylation, a critical process for malignant growth. nih.gov Studies on phenolic acid derivatives have also highlighted the importance of lipophilicity, along with the number of hydroxyl groups on the phenyl ring and the length of the ester moiety, in determining their cytotoxic and antiproliferative effects. uc.pt

For antifungal activity, the SAR analysis of geranylated phenol/phenyl acetate derivatives indicates that the activity is dependent on the number and nature of functional groups on the phenol ring and the degree of hydration of the geranyl chain. researchgate.net A molecular docking study suggested that hydroxyl groups on both the phenol ring and the alkyl chain are important for binding to the active site of target enzymes. researchgate.net

In the case of 2-phenylaminophenylacetic acid derivatives, which have been studied for their potential as COX inhibitors and associated toxicity, SAR analysis revealed that lipophilicity and the angle of twist between the two phenyl rings are crucial parameters for activity. researchgate.net Optimal activities were associated with halogen or alkyl substituents in the ortho positions of the anilino ring. researchgate.net

The following table lists the compounds mentioned in this article:

Advanced Materials Applications of Phenylacetate Esters

Role of Esters in Polymer Science and Engineering

Esters are a cornerstone of polymer science and engineering, valued for their versatile chemical functionalities which allow them to act as monomers, plasticizers, and building blocks for a wide array of polymeric materials. Their utility stems from the ester group's polarity and its susceptibility to chemical transformations, which can be leveraged to tailor the properties of polymers.

In polymer synthesis, esters are fundamental monomer units for producing polyesters, a major class of commercial polymers. The reaction of a dicarboxylic acid with a diol, for instance, leads to the formation of polyester (B1180765) chains. youtube.com While simple esters are used for creating bulk polymers, more complex esters containing additional functional groups, such as the allyl group present in 3-Methylpent-3-enyl phenylacetate (B1230308), can be employed to create specialty polymers with tailored properties. nih.gov

Phenylacetate esters, in particular, can be utilized in several capacities. They can serve as precursors in the synthesis of more complex molecules that are then used as monomers. chemimpex.com Furthermore, the phenyl group imparts a degree of aromaticity and rigidity to the polymer backbone or side chains, which can enhance thermal stability and mechanical strength.

Esters also play a critical role as plasticizers. These are additives that increase the flexibility and workability of a polymer. hallstarindustrial.com Phenylacetate esters, like other high-boiling organic esters, can be incorporated into a polymer matrix to reduce its glass transition temperature (Tg) and elastic modulus. hallstarindustrial.comhallstarindustrial.com The effectiveness of an ester as a plasticizer is dependent on its compatibility with the polymer, which is influenced by factors such as molecular weight and the nature of the alkyl and acyl groups. hallstarindustrial.com

Table 1: General Roles of Esters in Polymer Science

| Role | Description | Examples of Ester Types |

| Monomers | Building blocks for polymerization reactions to form polyesters. | Dicarboxylic acid esters, diol esters, hydroxy acid esters. |

| Plasticizers | Additives that increase flexibility and reduce brittleness in polymers. | Phthalates, adipates, trimellitates, some phenylacetate esters. buffalo.eduepa.gov |

| Functional Additives | Impart specific properties like UV resistance, thermal stability, or reactivity for cross-linking. | Esters with aromatic groups (e.g., phenylacetates), esters with reactive double bonds (e.g., allyl esters). |

| Intermediates | Used in the synthesis of more complex monomers or functional molecules. | Methyl phenylacetate. chemimpex.comwikipedia.org |

Integration of Phenylacetate Esters in Functional Materials

The integration of phenylacetate esters into functional materials leverages their chemical structure to impart specific functionalities. The phenyl group can contribute to properties such as high refractive index and thermal stability, while the ester linkage can be designed for controlled degradation or as a point for further chemical modification.

For a compound like 3-Methylpent-3-enyl phenylacetate, the presence of an allyl group (within the pentenyl structure) is of significant interest for creating functional materials. Allyl-functionalized polymers are a unique class of materials that allow for a wide range of post-polymerization modifications. nih.gov The double bond in the allyl group can participate in various chemical reactions, such as thiol-ene "click" chemistry, which is a highly efficient and specific reaction for attaching other molecules to the polymer chain. This allows for the precise introduction of a diverse array of functionalities. nih.gov

The phenylacetate moiety itself can influence the material's properties. For example, the aromatic ring can enhance the thermal stability and mechanical strength of the resulting polymer. Research on other phenylacetic acid derivatives has shown their utility as building blocks for a variety of compounds with interesting biological and chemical properties. nih.gov

Applications in Coatings, Films, and Other Specialized Materials

The unique structural features of phenylacetate esters, particularly those with additional reactive groups like this compound, suggest their potential use in high-performance coatings, functional films, and other specialized materials.

Coatings: In the field of coatings, the phenyl group can contribute to improved hardness, scratch resistance, and a high refractive index. The presence of a polymerizable group, such as the allyl functionality, would allow the ester to be covalently incorporated into the coating's polymer network. This would lead to a more durable and permanent finish compared to simply using the ester as a physical additive. Allyl compounds have been investigated for their use in creating crosslinked networks in resins, which can lead to materials with exceptional physical and electrical properties. nih.gov

Films: Functional films with tailored properties could potentially be developed using phenylacetate esters. For instance, the incorporation of aromatic rings from the phenylacetate can enhance the gas barrier properties of a film. If the ester is also polymerizable, it can be used to create self-supporting films or as a key component in a multi-layer film structure. The ability to functionalize the polymer via the allyl group opens up possibilities for creating films with specific surface properties, such as hydrophobicity or biocompatibility.

Other Specialized Materials: The general class of esters finds broad application in various specialized materials. For instance, esters are used as plasticizers in the production of flexible PVC products, ranging from construction materials to medical devices. buffalo.edu While common plasticizers include phthalates and adipates, the principles of plasticization could be applied to phenylacetate esters in specific polymer systems. Furthermore, research on the esterification of phenylacetic acid highlights its role as an intermediate in producing compounds for various industries, including cosmetics and pharmaceuticals, which often rely on specialized material formulations. nih.govresearchgate.net

Table 2: Potential Applications of Functionalized Phenylacetate Esters in Specialized Materials

| Application Area | Potential Role of Functionalized Phenylacetate Ester | Key Structural Features |

| High-Performance Coatings | Cross-linking agent, hardness enhancer, refractive index modifier. | Allyl/Pentenyl group for polymerization, Phenyl group for hardness and optical properties. |

| Functional Films | Monomer for film-forming polymer, barrier property enhancer. | Polymerizable group, Aromatic ring. |

| Adhesives | Monomer or additive to improve adhesion and thermal stability. | Reactive functional groups, Phenyl group. |

| Specialty Resins | Component to create resins with high thermal and chemical resistance. | Cross-linkable groups (e.g., allyl), stable aromatic structures. |

Future Research Directions and Emerging Trends in Phenylacetate Ester Chemistry

Advancements in Sustainable and Green Synthesis of Esters

The synthesis of esters, traditionally reliant on harsh chemicals and energy-intensive conditions, is undergoing a green revolution. This shift is characterized by the development of environmentally benign processes that prioritize safety, reduce waste, and utilize renewable resources.

A primary focus of green chemistry is the replacement of conventional hazardous catalysts, such as sulfuric acid, with eco-friendly alternatives for esterification reactions. riken.jp The synthesis of 3-Methylpent-3-enyl phenylacetate (B1230308) from phenylacetic acid and 3-methylpent-3-enol can be significantly improved by adopting these green catalysts. ontosight.ai Recent advancements include:

Biocatalysts: Enzymes, particularly lipases, are gaining prominence as highly selective and efficient catalysts for ester synthesis. researchgate.netbenthamdirect.com They operate under mild conditions (moderate temperatures and atmospheric pressure), reducing energy consumption and minimizing byproduct formation. researchgate.netrsc.org The use of immobilized lipases, such as Novozym-435, allows for easy separation from the reaction mixture and catalyst recycling, further enhancing the sustainability of the process. rsc.org

Heterogeneous Solid Acid Catalysts: Materials like aluminum-pillared bentonite (B74815) clay and porous polymeric resins (e.g., phenolsulfonic acid–formaldehyde resin - PAFR) are being developed as robust, reusable solid acid catalysts. riken.jpui.ac.id These catalysts demonstrate high activity in esterification, can be easily filtered from the reaction, and reduce the need for corrosive and difficult-to-handle liquid acids. ui.ac.id

Bimetallic Oxide Nanoclusters: Researchers have developed innovative catalysts comprising rhodium and ruthenium oxide clusters. These catalysts show exceptional activity in producing aryl esters through Cross-Dehydrogenative Coupling (CDC) reactions, utilizing molecular oxygen as the sole, non-toxic oxidant and producing only water as a byproduct. labmanager.combritishwaterfilter.com

| Catalyst Type | Examples | Key Advantages | Potential for 3-Methylpent-3-enyl phenylacetate Synthesis |

|---|---|---|---|

| Traditional Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high reactivity | Generates corrosive and hazardous waste; difficult separation. |

| Biocatalysts (Enzymes) | Immobilized Lipases (e.g., Novozym-435) | High selectivity, mild reaction conditions, reusable, environmentally benign. researchgate.netrsc.org | Ideal for producing a high-purity product with minimal environmental impact. |

| Heterogeneous Solid Acids | Pillared Clays, Polymeric Resins (PAFR) | Reusable, easily separable, non-corrosive, minimizes waste. riken.jpui.ac.id | Offers a robust, scalable green alternative to liquid acids. |

| Bimetallic Oxide Clusters | RhRuOₓ/C | Uses O₂ as a clean oxidant, high atom economy, produces only water as a byproduct. labmanager.combritishwaterfilter.com | Represents a cutting-edge approach, though may involve different reaction pathways (C-H activation). |

The sustainability of producing this compound is also dependent on the origin of its precursors. The chemical industry is increasingly looking towards bio-based feedstocks to replace petroleum-derived starting materials.

Bio-derived Phenylacetic Acid: Research is exploring the production of key chemical building blocks from renewable sources. Acetate (B1210297), which can be derived from the fermentation of lignocellulosic biomass and other waste streams, is a promising and inexpensive carbon source for microbial production processes that could lead to bio-based phenylacetic acid. nih.gov

Renewable Alcohols: The other precursor, 3-methylpent-3-enol, can potentially be derived from bio-based routes. The conversion of plant-based sugars and carbohydrates into a variety of alcohols and other building blocks is a cornerstone of the developing bioeconomy. youtube.com

Waste minimization is achieved not only through the use of recyclable catalysts but also by designing reactions with high atom economy, such as the CDC reactions mentioned, where most of the atoms from the reactants are incorporated into the final product. labmanager.com Furthermore, adopting solvent-free reaction conditions, where one of the liquid reactants acts as the solvent, can significantly reduce waste and simplify purification. gcsu.edu

Artificial Intelligence and Machine Learning in Ester Design and Synthesis Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing organic chemistry by accelerating discovery and optimizing processes. doaj.orgresearchgate.net These computational tools can be applied to the synthesis of this compound to enhance efficiency and yield.

Reaction Prediction and Optimization: AI algorithms can analyze vast datasets of chemical reactions to predict the outcome of a planned synthesis. bohrium.com For the esterification to produce this compound, ML models can identify the optimal reaction conditions (e.g., temperature, catalyst loading, reactant ratio) to maximize yield and minimize the formation of impurities, saving significant time and resources compared to traditional experimental screening. researchgate.net

Retrosynthesis and Catalyst Design: Computer-aided retrosynthesis tools powered by AI can propose novel and efficient synthetic pathways to a target molecule. researchgate.net AI is also being used to accelerate the discovery of new catalysts by identifying promising structures and predicting their catalytic activity, moving beyond trial-and-error experimentation. doaj.org

| Application Area | AI/ML Function | Potential Impact |

|---|---|---|

| Synthesis Planning | Computer-Aided Retrosynthesis | Identifies the most efficient and sustainable synthetic routes. researchgate.netyoutube.com |

| Process Optimization | Reaction Outcome Prediction | Predicts product yield and selectivity under various conditions, reducing the number of required experiments. bohrium.com |

| Catalyst Development | Catalyst Activity Prediction | Accelerates the discovery of novel, highly efficient green catalysts for esterification. doaj.org |

| Product Design | Inverse Molecular Design | Designs novel ester derivatives with specific, desirable properties (e.g., fragrance, stability). |

Interdisciplinary Research at the Interface of Organic Chemistry and Other Sciences

The study of compounds like this compound increasingly involves collaboration across scientific disciplines. uchicago.eduillinois.edu This interdisciplinary approach unlocks new applications and deeper understanding.

Chemistry and Materials Science: Phenylacetate esters can be investigated as monomers or additives in polymer chemistry. Research could explore the incorporation of this compound into polymer backbones or its use as a bio-based plasticizer to modify the properties, such as flexibility, of materials like polylactic acid (PLA). bu.eduresearchgate.net

Chemistry and Biology: As a fragrance compound, the interaction of this compound with olfactory receptors is a key area of study, blending organic synthesis with biochemistry and neuroscience. ontosight.ai Furthermore, many phenylacetic acid derivatives exhibit interesting biological activities, prompting investigations into the potential antimicrobial or signaling properties of new esters in biological systems. mdpi.com

Chemistry and Engineering: Chemical engineering principles are essential for scaling up the green synthesis of this compound from the lab bench to an industrial scale. illinois.edu This includes designing efficient flow reactors, optimizing separation processes, and ensuring the economic viability of sustainable technologies. riken.jp

Exploration of Novel Reactivity and Transformation Pathways

Future research will likely focus on uncovering new ways to synthesize and modify this compound and related esters. This involves moving beyond traditional esterification to explore more advanced and efficient chemical transformations.

One major area of development is the use of C-H activation, where a catalyst directly functionalizes a carbon-hydrogen bond. labmanager.com This strategy can create esters from readily available hydrocarbons and carboxylic acids with high atom economy, potentially offering a more direct route to certain phenylacetate structures. britishwaterfilter.com

For this compound specifically, the presence of a carbon-carbon double bond in the 3-methylpent-3-enyl moiety offers a reactive site for further chemical transformations. Future research could explore reactions such as epoxidation, dihydroxylation, or metathesis at this site to create a family of novel derivatives with unique properties, starting from the base ester. The reactivity of the ester group itself, such as in transesterification reactions or nucleophilic acyl substitution, remains a fundamental area of study. nih.govkinampark.com

Design of Phenylacetate Ester Derivatives with Tunable Properties for Specific Academic Applications

The core structure of this compound serves as a scaffold that can be systematically modified to create derivatives with tailored properties for specific research purposes. kyushu-u.ac.jp The ability to tune properties by altering chemical structure is a fundamental concept in functional organic chemistry. researchgate.net

By synthesizing a library of related compounds—for instance, by keeping the 3-methylpent-3-enyl alcohol portion constant while varying the substituents on the phenylacetic acid ring, or vice versa—researchers can systematically study structure-property relationships. This could involve:

Tuning Fragrance Profiles: Minor structural changes can lead to significant differences in scent, allowing for the creation of novel fragrance ingredients.

Developing Molecular Probes: Esters with specific functionalities (e.g., fluorescent tags) could be designed as probes to study biological processes or material properties. bu.edu

Creating Advanced Materials: By altering the ester's structure, properties like polarity, boiling point, and viscosity can be precisely controlled, enabling the design of specialized solvents, plasticizers, or building blocks for new polymers with predictable characteristics. researchgate.netresearchgate.net

This rational design approach, often guided by computational chemistry and AI, allows for the creation of molecules with finely tuned characteristics for targeted applications in academic and industrial research. mdpi.comkyushu-u.ac.jp

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.